N,N'-bis[(E)-(2,4,6-trimethylphenyl)methylidene]naphthalene-1,5-diamine
Description
N,N'-bis[(E)-(2,4,6-trimethylphenyl)methylidene]naphthalene-1,5-diamine is a symmetrical Schiff base ligand featuring a naphthalene-1,5-diamine backbone substituted with two (E)-configured 2,4,6-trimethylphenylmethylidene groups. This compound is synthesized via a condensation reaction between 1,5-diaminonaphthalene and 2,4,6-trimethylbenzaldehyde under refluxing conditions in ethanol, a method analogous to the preparation of related naphthalene-based imines . The trimethylphenyl groups introduce steric bulk and electron-donating effects, influencing the compound’s crystallinity, solubility, and coordination behavior.
Properties
Molecular Formula |
C30H30N2 |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
1-(2,4,6-trimethylphenyl)-N-[5-[(2,4,6-trimethylphenyl)methylideneamino]naphthalen-1-yl]methanimine |
InChI |
InChI=1S/C30H30N2/c1-19-13-21(3)27(22(4)14-19)17-31-29-11-7-10-26-25(29)9-8-12-30(26)32-18-28-23(5)15-20(2)16-24(28)6/h7-18H,1-6H3 |
InChI Key |
MPVAVCKHCGMTBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=NC2=CC=CC3=C2C=CC=C3N=CC4=C(C=C(C=C4C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,4,6-TRIMETHYLPHENYL)-N-{5-[(E)-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE typically involves the condensation of 2,4,6-trimethylbenzaldehyde with 5-amino-1-naphthaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2,4,6-TRIMETHYLPHENYL)-N-{5-[(E)-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse range of derivatives.
Scientific Research Applications
(E)-1-(2,4,6-TRIMETHYLPHENYL)-N-{5-[(E)-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(2,4,6-TRIMETHYLPHENYL)-N-{5-[(E)-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE involves its interaction with specific molecular targets and pathways. The compound’s imine groups can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function. Additionally, the aromatic rings may participate in π-π interactions and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of naphthalene-1,5-diamine-derived Schiff bases. Key structural variants include:
Substituent Impact :
- Steric Effects : The 2,4,6-trimethylphenyl groups in the target compound introduce greater steric hindrance compared to pyridyl or benzyl substituents. This reduces the likelihood of strong hydrogen bonding, favoring instead dispersion-driven crystal packing (e.g., H···H interactions, as seen in related naphthalene imines) .
- Electronic Effects : Trimethylphenyl groups are electron-donating, which may alter the ligand’s electronic profile (e.g., HOMO-LUMO gaps) compared to electron-withdrawing pyridyl groups. Computational studies on analogous compounds suggest that substituents significantly influence charge distribution and frontier molecular orbitals .
Crystallography and Intermolecular Interactions
While direct crystallographic data for the target compound are unavailable, comparisons with analogs reveal:
- Packing Motifs : Pyridylmethylidene derivatives exhibit layered structures with π-π stacking, whereas trimethylphenyl groups likely induce closer van der Waals contacts due to their bulk .
- Hirshfeld Analysis : In N,N′-(naphthalene-1,5-diyl)bis(1-(pyridin-2-yl)methanimine), H···H interactions dominate (45.3%), with minimal contribution from hydrogen bonds. This trend is expected to persist in the trimethylphenyl variant due to steric shielding of polar sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
